PEAQX sodium
Overview
Description
PEAQX, also known as NVP-AAM077, is a competitive antagonist at the NMDA receptor . It was originally described as 100-fold selective for GluN1/GluN2A receptors vs. GluN1/GluN2B receptors, but more detailed studies revealed it only shows a 5-fold difference in affinity for GluN1/GluN2A vs. GluN1/GluN2B receptors .
Molecular Structure Analysis
The chemical formula of PEAQX sodium is C17H15BrN3Na4O6P . It has a molecular weight of 560.159 . The structure includes a bromophenyl group, a quinoxaline ring, and a phosphonic acid group .Scientific Research Applications
Anticonvulsant Properties in Developing Rats : A study by Mareš, Tsenov, & Kubová (2021) demonstrated the anticonvulsant action of the GluN2A subunit-preferring antagonist PEAQX in developing rats. This research showed that PEAQX effectively suppressed convulsive seizures in rats of different ages.
Application in Hypertension Treatment : Research by Li et al. (2021) indicated that chronic blockade of the GluN2A subunit in the hypothalamic paraventricular nucleus using PEAQX could alleviate hypertension. This was achieved through the suppression of the MEK/ERK/CREB pathway, offering insights into potential therapeutic applications.
Safety And Hazards
properties
IUPAC Name |
tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN3O5P.4Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;;1H2/q;4*+1;/p-4/t9-,17?;;;;;/m0...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGAGBKXHAHCGQ-VSYRWHDMSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN3Na4O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PEAQX tetrasodium hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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